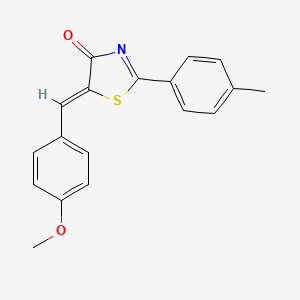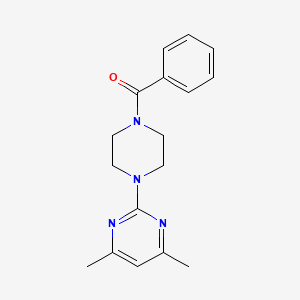![molecular formula C14H13BrIN3O B3857921 4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide](/img/structure/B3857921.png)
4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide
Vue d'ensemble
Description
4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide, also known as MTT assay, is a commonly used method to measure cell viability and proliferation. This assay is based on the conversion of a yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells.
Mécanisme D'action
4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay works by measuring the activity of mitochondrial dehydrogenases in viable cells. The tetrazolium salt (4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide) is reduced to formazan by these enzymes in viable cells. The amount of formazan produced is proportional to the number of viable cells. Therefore, the more viable cells present, the more formazan will be produced.
Biochemical and physiological effects:
4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay has no direct biochemical or physiological effects on cells. It simply measures the activity of mitochondrial dehydrogenases in viable cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay has several advantages over other cell viability assays. It is simple, reliable, and cost-effective. It also requires minimal equipment and can be performed on a large number of samples at once. However, 4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay has some limitations. It cannot distinguish between live and dead cells, and it is not suitable for measuring cell proliferation in real-time.
Orientations Futures
There are several future directions for 4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay research. One direction is to develop new and improved cell viability assays that can distinguish between live and dead cells. Another direction is to develop real-time cell proliferation assays that can provide more accurate and timely information about cell growth. Additionally, researchers can investigate the use of 4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation.
Applications De Recherche Scientifique
4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay is widely used in scientific research to determine the cytotoxicity of drugs, chemicals, and other compounds. It is also used to evaluate the effect of different treatments on cell viability and proliferation. 4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide assay is a simple, reliable, and cost-effective method to assess cell viability, making it a popular choice for many researchers.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-1-methylpyridin-1-ium-4-carboxamide;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O.HI/c1-18-8-6-12(7-9-18)14(19)17-16-10-11-2-4-13(15)5-3-11;/h2-10H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJKCOWEJXULAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1)](/img/structure/B3857841.png)
![ethyl 6-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]-2,3-dimethoxybenzoate](/img/structure/B3857844.png)

![2,2'-oxybis[N'-(2-chlorobenzylidene)acetohydrazide]](/img/structure/B3857855.png)

![1-(ethylthio)-N-[3-(1H-pyrazol-1-yl)benzyl]propan-2-amine](/img/structure/B3857863.png)

![5,5'-(4,4'-biphenyldiyldiimino)bis[2-(hydroxymethyl)tetrahydro-3-furanol]](/img/structure/B3857879.png)

![2-[(4-methoxyphenyl)amino]-5-nitrobenzoic acid](/img/structure/B3857887.png)
![4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857892.png)

